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2-(4-Propoxyphenyl)oxirane

Cat. No.: B13177198
M. Wt: 178.23 g/mol
InChI Key: KASRYPNMMHJXPJ-UHFFFAOYSA-N
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Description

Significance of Oxirane Heterocycles in Organic Synthesis and Materials Science

The inherent reactivity of the oxirane ring makes it a versatile building block in organic synthesis. tezu.ernet.in The ring can be readily opened by a wide array of nucleophiles—such as amines, alcohols, and thiols—in a process that is often highly regioselective and stereoselective. britannica.comnih.gov This reactivity allows for the efficient introduction of diverse functional groups and the construction of complex molecular architectures. tezu.ernet.in Consequently, oxiranes are key intermediates in the synthesis of numerous pharmaceuticals, agrochemicals, and naturally occurring bioactive compounds, including the antibacterial drug fosfomycin (B1673569) and steroids with an oxirane ring. iajpr.comnih.gov

In materials science, oxiranes are of paramount importance, primarily as the monomers for epoxy resins. numberanalytics.comontosight.ai The ring-opening polymerization of oxiranes leads to the formation of durable, cross-linked polymers with excellent mechanical strength, chemical resistance, and adhesive properties. britannica.com These resins are used extensively in coatings, adhesives, electronics, and high-performance composites. ontosight.ai Furthermore, the functionalization of materials like metal-organic frameworks (MOFs) with oxirane groups is an emerging area of research, aiming to impart new reactive properties to these materials. rsc.org

Overview of Aryl-Substituted Oxiranes: Structural Features and Research Relevance

Aryl-substituted oxiranes, which feature an aromatic ring directly attached to one of the carbon atoms of the epoxide ring, represent an important subclass. The structural feature of a strained three-membered ring connected to a π-system of an aryl group leads to unique reactivity. The phenyl group's electronic influence can affect the stability of intermediates during ring-opening reactions, often directing the regiochemical outcome. researchgate.netacs.org Studies on the conformation of aryl-substituted oxiranes, such as styrene (B11656) oxides, indicate rapid interconversion of the phenyl group's position relative to the oxirane ring. researchgate.net

The research relevance of aryl-substituted oxiranes is significant. They serve as precursors for a variety of more complex molecules. For instance, they can be used to synthesize aryl-capped vinylferrocenes and are key starting materials in the chemoenzymatic synthesis of optically active oxygen-containing heterocycles like tetrahydrofurans. mdpi.comresearchgate.net The acid-catalyzed rearrangements of these oxiranes can lead to interesting transannular cyclizations, forming complex tricyclic structures. acs.org Their reactions are central to creating building blocks for potential anti-osteoporosis drugs and other biologically active molecules. researchgate.netmdpi.com

Historical Context of Oxirane Ring Synthesis and Reactivity Paradigms

The synthesis of oxiranes, also known as epoxidation, has a rich history with several foundational methods still in wide use. One of the most common methods is the epoxidation of alkenes using peroxy acids (peracids). quimicaorganica.org Another classic approach is intramolecular cyclization from 2-halogenated alcohols, a variant of the Williamson ether synthesis, which proceeds through an internal nucleophilic substitution. britannica.comquimicaorganica.org

Other named reactions have also become cornerstones of oxirane synthesis. The Darzens synthesis involves the reaction of an alpha-halogenated ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester. quimicaorganica.org The Corey-Chaykovsky reaction utilizes sulfur ylides to react with aldehydes or ketones, efficiently forming oxiranes. quimicaorganica.org Asymmetric epoxidation methods, such as the Sharpless epoxidation, were a major breakthrough, allowing for the enantioselective synthesis of chiral oxiranes from allylic alcohols, a development with profound implications for pharmaceutical synthesis. quimicaorganica.orgacs.org The understanding of oxirane reactivity has evolved in parallel, focusing on the predictable and often stereospecific outcomes of nucleophilic ring-opening reactions, which occur via an SN2-type mechanism. britannica.comresearchgate.net

Synthesis MethodDescriptionStarting Materials
Alkene Epoxidation Direct oxidation of a carbon-carbon double bond.Alkene, Peroxy acid (e.g., m-CPBA)
Intramolecular Williamson Synthesis Base-mediated cyclization of a halohydrin.2-Halogenated alcohol, Base
Darzens Synthesis Reaction of an α-haloester with a carbonyl compound.α-Haloester, Aldehyde or Ketone, Base
Corey-Chaykovsky Reaction Reaction of a sulfur ylide with a carbonyl compound.Sulfur ylide, Aldehyde or Ketone
Sharpless Asymmetric Epoxidation Enantioselective epoxidation of primary and secondary allylic alcohols.Allylic alcohol, Titanium tetraisopropoxide, Diethyl tartrate, Hydroperoxide

Scope and Objectives for Advanced Research on 2-(4-Propoxyphenyl)oxirane

While the broader class of aryl-substituted oxiranes is well-studied, the specific compound this compound remains a subject for more detailed investigation. Its structure combines a reactive oxirane ring with a propoxy-substituted phenyl group. The propoxy group, being an electron-donating ether linkage, is expected to influence the electronic properties and reactivity of the molecule in a manner distinct from unsubstituted or halogen-substituted aryl oxiranes.

Advanced research on this compound would focus on several key objectives. A primary goal is the development of efficient and stereoselective synthetic routes to this compound, likely adapting established epoxidation or cyclization methodologies. quimicaorganica.orggoogle.com Subsequent research would involve a thorough characterization of its reactivity, particularly the regioselectivity of its ring-opening with various nucleophiles. This is critical for its utility as a synthetic building block.

Furthermore, a significant objective would be to explore its potential as a precursor for novel functional molecules. Given that similar oxirane-containing structures are used to synthesize inhibitors for targets like the PqsR quorum sensing system in Pseudomonas aeruginosa, this compound could be a valuable starting material for developing new therapeutic agents. nih.govacs.orgwhiterose.ac.uk Its structure could also be incorporated into new polymers or functional materials, where the propoxy group could enhance solubility or modify material properties.

PropertyData
Compound Name This compound
CAS Number 954269-52-4 chemsrc.com
Molecular Formula C₁₁H₁₄O₂ bldpharm.com
SMILES CCCOC1=CC=C(C2OC2)C=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B13177198 2-(4-Propoxyphenyl)oxirane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-(4-propoxyphenyl)oxirane

InChI

InChI=1S/C11H14O2/c1-2-7-12-10-5-3-9(4-6-10)11-8-13-11/h3-6,11H,2,7-8H2,1H3

InChI Key

KASRYPNMMHJXPJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2CO2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 4 Propoxyphenyl Oxirane

Ring-Opening Reactions (ROR) of the Oxirane Moiety

The principal mode of reactivity for 2-(4-propoxyphenyl)oxirane involves the cleavage of the epoxide ring. These reactions can be broadly categorized based on the nature of the initiation: nucleophilic pathways, which can be catalyzed by either acid or base, and electrophilic pathways. The reaction conditions and the nature of the attacking species significantly influence the mechanism and the resulting product structure. libretexts.orglibretexts.org

Nucleophilic attack is the most common mechanism for epoxide ring-opening. The regioselectivity of this attack on the asymmetric this compound—that is, whether the nucleophile attacks the C1 (benzylic) or C2 (terminal) carbon—is dictated by the reaction conditions. libretexts.orglibretexts.org

Under acidic conditions, the reaction is initiated by the protonation of the epoxide oxygen atom, which creates a much better leaving group (a hydroxyl group) and activates the ring for nucleophilic attack. libretexts.orgbyjus.com This initial step is followed by the attack of a nucleophile. The mechanism is often described as a hybrid between a pure S_N1 and S_N2 reaction, possessing significant S_N1 character. libretexts.orglibretexts.org

The protonation of the oxygen leads to a weakening of the C-O bonds, and a partial positive charge develops on the carbon atoms. In the case of this compound, this positive charge is more effectively stabilized at the benzylic carbon (C1) due to resonance with the phenyl ring. The electron-donating nature of the para-propoxy group further enhances this stabilization. Consequently, the nucleophile preferentially attacks the more substituted C1 carbon. libretexts.orglibretexts.org This process occurs with backside attack relative to the C-O bond, resulting in an inversion of configuration at the reaction center and the formation of a trans-1,2-disubstituted product. byjus.compressbooks.pub

For instance, the acid-catalyzed hydrolysis of an asymmetric epoxide using aqueous acid results in a trans-1,2-diol, with the incoming water molecule attacking the more substituted carbon. byjus.com

In the presence of a strong base and nucleophile (e.g., alkoxides, hydroxide), the ring-opening follows a classic S_N2 mechanism. pressbooks.pubmasterorganicchemistry.com Unlike the acid-catalyzed pathway, the epoxide oxygen is not protonated first, meaning it remains a poor leaving group (an alkoxide). libretexts.org Therefore, the reaction requires a potent nucleophile to "push" the ring open. libretexts.orgmasterorganicchemistry.com

Under these S_N2 conditions, steric hindrance is the dominant factor determining the site of attack. The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com For this compound, this is the terminal C2 carbon. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the C2 position and forming an alkoxide intermediate, which is subsequently protonated by a protic solvent or during workup to yield the final product. libretexts.orgmasterorganicchemistry.com The resulting product is a trans-disubstituted alcohol. byjus.com

The principles of acid- and base-catalyzed ring-opening apply to a wide range of nucleophiles, making epoxides versatile synthetic intermediates. pressbooks.pub The regiochemical outcome for this compound consistently depends on the catalytic conditions.

Alcohols: In acidic methanol, alcoholysis of an asymmetric epoxide leads to preferential attack at the more substituted carbon, a reaction with substantial S_N1 character. libretexts.orglibretexts.org In contrast, using a basic methoxide (B1231860) solution (e.g., sodium methoxide in methanol) directs the nucleophilic attack to the less substituted carbon via an S_N2 mechanism. libretexts.orglibretexts.org

Amines: Amines are effective nucleophiles for opening epoxides, producing valuable β-amino alcohols. pressbooks.pubresearchgate.net This reaction can be performed under neutral, basic, or acidic conditions. In the absence of a strong acid or base, the reaction typically proceeds via an S_N2 mechanism, with the amine attacking the less hindered carbon.

Thiols: The thiol-epoxy reaction is considered a "click" reaction due to its efficiency and mild conditions. mdpi.com Thiols are excellent nucleophiles and readily open the epoxide ring, typically at the less substituted carbon under neutral or basic conditions, to form β-hydroxy thioethers. mdpi.commsu.edu

Carboxylates: Carboxylate anions can act as nucleophiles to open epoxide rings, a reaction often facilitated by Lewis acids. mdpi.com The attack generally follows the principles outlined, with the site of attack depending on the specific catalytic system employed.

The table below summarizes the expected outcomes for the nucleophilic ring-opening of this compound.

NucleophileConditionsPrimary Site of Attack (Regioselectivity)Governing FactorResulting Functional Group
Alcohols (ROH)Acidic (e.g., H₂SO₄)C1 (Benzylic)Electronic (Carbocation Stability)β-alkoxy alcohol
Basic (e.g., NaOR)C2 (Terminal)Steric (S_N2)β-alkoxy alcohol
Amines (RNH₂)Neutral/BasicC2 (Terminal)Steric (S_N2)β-amino alcohol
Acidic (e.g., Lewis Acid)C1 (Benzylic)Electronic (Carbocation Stability)β-amino alcohol
Thiols (RSH)Neutral/BasicC2 (Terminal)Steric (S_N2)β-hydroxy thioether
Carboxylates (RCOO⁻)Lewis Acid CatalysisC1 (Benzylic)Electronic (Carbocation Stability)β-hydroxy ester

While nucleophilic attack is the predominant reactive pathway for epoxides, ring-opening can also be initiated by strong electrophiles other than a proton. For instance, treatment with certain electrophilic fluorinating agents can lead to fluorination followed by a ring-opening reaction. researchgate.net These reactions are less common and their mechanisms are highly dependent on the specific reagents and substrates involved.

Lewis acids are highly effective catalysts for epoxide ring-opening reactions. researchgate.netcore.ac.uk They function similarly to Brønsted acids by activating the epoxide, but do so by coordinating with one of the lone pairs of electrons on the epoxide oxygen. core.ac.uk This coordination polarizes the C-O bonds, enhances the electrophilicity of the ring carbons, and facilitates ring-opening. researchgate.net

The use of Lewis acids, such as iron(III) chloride (FeCl₃), tin-beta zeolites (Sn-Beta), and ytterbium triflate (Yb(OTf)₃), can significantly accelerate ring-opening reactions and influence their regioselectivity. mdpi.comresearchgate.netrsc.org In the case of aryl epoxides like this compound, Lewis acid catalysis typically promotes nucleophilic attack at the more substituted benzylic carbon (C1). rsc.org This is because the Lewis acid-epoxide complex develops significant carbocationic character at the benzylic position, which is stabilized by the adjacent aromatic ring. core.ac.uk

For example, the FeCl₃-catalyzed reaction of an aryl oxirane with a nucleophile results in regioselective ring-opening at the less hindered site to form the major product, which then undergoes subsequent cyclization. rsc.org The choice of Lewis acid and solvent can be tuned to optimize both reaction rate and selectivity. researchgate.netbeilstein-journals.org

Nucleophilic Ring-Opening Pathways

Transformations Involving the Propoxyphenyl Group

The propoxyphenyl group, consisting of a benzene (B151609) ring substituted with a propoxy group, is susceptible to a variety of chemical modifications. These include reactions on the aromatic ring itself, functionalization of the propyl chain, and cleavage of the ether bond.

Aromatic Substitution Reactions (e.g., Electrophilic Aromatic Substitution)

The propoxy group (-OPr) is an activating, ortho-, para-directing substituent on the benzene ring. uci.edusinica.edu.tw This is due to the electron-donating resonance effect of the oxygen atom, which increases the electron density at the ortho and para positions, making them more susceptible to attack by electrophiles. uci.edunist.gov Consequently, this compound is expected to readily undergo electrophilic aromatic substitution reactions, such as nitration and halogenation, primarily at the positions ortho to the propoxy group.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. uci.edu The propoxy group will direct the incoming electrophile to the ortho positions (C-3 and C-5).

Halogenation: Similarly, the reaction with halogens like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3 or AlCl3) is expected to yield the corresponding ortho-halogenated products. uci.edunih.gov

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound
ReactionReagentsPredicted Major Product(s)Reaction Conditions
NitrationHNO3, H2SO42-(3-Nitro-4-propoxyphenyl)oxirane and 2-(5-Nitro-4-propoxyphenyl)oxiraneCooling (e.g., 0 °C)
BrominationBr2, FeBr32-(3-Bromo-4-propoxyphenyl)oxirane and 2-(5-Bromo-4-propoxyphenyl)oxiraneAnhydrous, dark
Friedel-Crafts AcylationRCOCl, AlCl32-(3-Acyl-4-propoxyphenyl)oxirane and 2-(5-Acyl-4-propoxyphenyl)oxiraneAnhydrous, inert solvent

Functional Group Interconversions on the Propyl Chain

The propyl chain of the propoxy group offers sites for functionalization, although these reactions are generally less facile than those on the aromatic ring or the oxirane. The carbon atom attached to the ether oxygen is a potential site for reaction.

Free-Radical Halogenation: Under UV light or with a radical initiator, alkanes can undergo free-radical halogenation. For the propyl group, the benzylic-like position (the carbon adjacent to the oxygen) would be the most likely site of substitution due to the resonance stabilization of the resulting radical. However, this reaction can lack selectivity.

Oxidation: Strong oxidizing agents could potentially oxidize the propyl group. However, the presence of the more reactive aromatic ring and epoxide makes selective oxidation of the alkyl chain challenging.

Cleavage of the Ether Linkage

The ether linkage in this compound is an aryl alkyl ether. This type of ether can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org For aryl alkyl ethers, the cleavage invariably occurs at the alkyl-oxygen bond because the carbon-oxygen bond of the phenol (B47542) is stronger due to the sp2 hybridization of the carbon and resonance effects. libretexts.org This results in the formation of a phenol and an alkyl halide.

Table 2: Predicted Products of Ether Cleavage of this compound
ReagentsPredicted ProductsMechanism Type
HBr (conc.)4-(Oxiran-2-ylmethyl)phenol and Propyl bromideSN2-like
HI (conc.)4-(Oxiran-2-ylmethyl)phenol and Propyl iodideSN2-like

Cascade and Tandem Reactions Incorporating Oxirane Ring-Opening

The high reactivity of the epoxide ring, due to its inherent ring strain, makes it an excellent starting point for cascade or tandem reactions. uomustansiriyah.edu.iqbyjus.com These reactions involve a sequence of intramolecular or intermolecular transformations that occur in a single pot, often leading to the rapid construction of complex molecular architectures. rsc.org

A general strategy for a cascade reaction involving this compound would be the initial nucleophilic opening of the epoxide ring. The resulting intermediate, possessing a newly formed nucleophilic or electrophilic center, can then participate in subsequent bond-forming events.

Hypothetical Tandem Epoxide Opening/Cyclization: For example, if a nucleophile containing a tethered functional group attacks the epoxide, the resulting intermediate could undergo an intramolecular cyclization. The regioselectivity of the initial epoxide opening (at the terminal or internal carbon) would depend on the reaction conditions (acidic or basic) and the nature of the nucleophile. byjus.comlibretexts.org

Rearrangement Reactions of the Oxirane Framework

The strained oxirane ring of this compound can undergo various rearrangement reactions, typically promoted by acid or base, to yield isomeric products.

Lewis Acid-Catalyzed Rearrangement: In the presence of a Lewis acid, epoxides can rearrange to form carbonyl compounds. nih.govresearchgate.net For this compound, a Lewis acid could coordinate to the epoxide oxygen, facilitating the cleavage of a carbon-oxygen bond. A subsequent hydride shift would lead to the formation of a ketone or an aldehyde. The specific product would depend on which C-O bond is cleaved and the migratory aptitude of the attached groups. A plausible rearrangement could lead to the formation of 1-(4-propoxyphenyl)propan-2-one.

Derivatization Strategies and Synthetic Utility in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

The ring-opening of 2-(4-propoxyphenyl)oxirane with various nucleophiles provides bifunctional intermediates that are primed for subsequent intramolecular cyclization. This strategy is a powerful tool for the synthesis of a variety of heterocyclic compounds, including those containing oxygen, nitrogen, and phosphorus.

The synthesis of larger oxygen-containing heterocycles from this compound typically involves a two-step process: nucleophilic ring-opening to generate a diol or a related intermediate, followed by cyclization.

Dioxanes: Substituted 1,4-dioxanes can be prepared through the acid-catalyzed dimerization of epoxides. For this compound, this would involve the protonation of the epoxide oxygen, followed by a nucleophilic attack from the oxygen of a second epoxide molecule. This process ultimately leads to the formation of a six-membered dioxane ring. A general approach involves the ring opening of epoxides with ethylene (B1197577) glycol monosodium salt, followed by the cyclization of the resulting diols enamine.net. Another method uses a ZrO2/TiO2 composite oxide catalyst for the dimerization of oxirane to 1,4-dioxane (B91453) at low temperatures mdpi.com.

Tetrahydrofurans: The construction of a tetrahydrofuran (B95107) ring from this compound can be achieved through its reaction with a suitable carbon nucleophile, such as an enolate or an electron-rich alkene, followed by cyclization. An established method involves the reaction of epoxides with electron-rich alkenes promoted by 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to yield substituted tetrahydrofurans researchgate.netmdpi.com. This reaction proceeds via an atom-economical pathway and can be considered environmentally benign mdpi.com. For instance, reacting this compound with an alkene like styrene (B11656) in the presence of HFIP would lead to the formation of a 2,4-disubstituted tetrahydrofuran.

HeterocycleGeneral MethodReactant with this compoundKey Intermediate
Dioxane Acid-catalyzed dimerization or reaction with a diolSecond molecule of the epoxide or ethylene glycol1-(4-propoxyphenyl)ethane-1,2-diol derivative
Tetrahydrofuran Reaction with electron-rich alkene followed by cyclizationStyrene or other electron-rich alkeneCarbocation intermediate leading to cyclization

The reaction of this compound with nitrogen nucleophiles is a fundamental strategy for creating N-containing heterocycles. The initial ring-opening step yields β-amino alcohols or related structures, which are versatile precursors for various cyclization reactions.

Pyrazoles: While direct conversion is uncommon, this compound can be transformed into a precursor for pyrazole (B372694) synthesis. The epoxide can be converted into a 1,3-dicarbonyl compound, a classic starting material for pyrazole synthesis. mdpi.com For example, isomerization of the epoxide to a ketone, followed by α-hydroxylation and oxidation, would yield a β-diketone. Subsequent condensation with a hydrazine (B178648) derivative would furnish the pyrazole ring. mdpi.com Another pathway involves the conversion of α,β-epoxy ketones with hydrazine, which after dehydration, yields the corresponding pyrazole. mdpi.com

Imidazoles and Benzimidazoles: The synthesis of these heterocycles typically requires the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (for imidazoles) or the reaction of an o-phenylenediamine (B120857) with an aldehyde (for benzimidazoles). nih.govsemanticscholar.orgnih.gov this compound can be converted to the required aldehyde, 2-(4-propoxyphenyl)acetaldehyde, via acid-catalyzed rearrangement. This aldehyde can then be condensed with an appropriate diamine, such as o-phenylenediamine, often in the presence of a catalyst or oxidizing agent, to form the benzimidazole (B57391) core. nih.govsemanticscholar.org

Oxazolines: 2-Oxazolines are readily synthesized from the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.com The key intermediate, a β-amino alcohol, is directly accessible through the nucleophilic ring-opening of this compound with ammonia or a primary amine. Subsequent acylation of the resulting amino alcohol with a carboxylic acid or its derivative, followed by acid-promoted cyclization (e.g., using triflic acid), yields the desired 2-oxazoline. mdpi.com This method is efficient and tolerates a wide range of functional groups. mdpi.comorganic-chemistry.org

HeterocycleNucleophileKey Intermediate from this compoundSubsequent Reaction
Pyrazole Hydrazine (indirect)1-(4-Propoxyphenyl)propane-1,3-dioneCondensation with hydrazine
Imidazole Ammonia (indirect)(4-Propoxyphenyl)acetaldehydeCondensation with a 1,2-dicarbonyl and ammonia
Benzimidazole o-Phenylenediamine (indirect)(4-Propoxyphenyl)acetaldehydeCondensation with o-phenylenediamine
Oxazoline Ammonia or primary amine2-Amino-1-(4-propoxyphenyl)ethanolAcylation followed by dehydrative cyclization

The synthesis of phosphorus-containing heterocycles from epoxides is a more specialized area. 1,2-Oxaphospholane 2-oxides are five-membered rings containing adjacent phosphorus and oxygen atoms. chemistryviews.org A modern and efficient method for their synthesis involves the phosphene-induced ring expansion of oxiranes. chemistryviews.org In this catalyst-free reaction, a phosphene is generated in situ from a phosphoryl diazomethane. The phosphene then reacts with this compound through a proposed mechanism involving nucleophilic attack by the oxirane, formation of a zwitterionic intermediate, and subsequent ring expansion to yield the 4-vinyl-1,2-oxaphospholane 2-oxide derivative in high yield. chemistryviews.orgresearchgate.net

Formation of Polyfunctionalized Aliphatic Chains

One of the most fundamental applications of this compound in synthesis is its use as a precursor to 1,2-difunctionalized aliphatic chains. The polarity of the C-O bonds and the inherent ring strain facilitate regioselective ring-opening by a wide variety of nucleophiles. The attack typically occurs at the less sterically hindered carbon atom (C2), although regioselectivity can be influenced by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.

NucleophileReagent ExampleProduct Type
Oxygen H₂O / H⁺ or OH⁻1-(4-Propoxyphenyl)ethane-1,2-diol
Nitrogen Ammonia (NH₃), Amines (RNH₂)2-Amino-1-(4-propoxyphenyl)ethanol
Sulfur Thiols (RSH)2-(Alkylthio)-1-(4-propoxyphenyl)ethanol
Carbon Grignard Reagents (RMgBr), Organolithiums (RLi)1-(4-Propoxyphenyl)alkan-2-ol
Halogen Hydrohalic acids (HX)2-Halo-1-(4-propoxyphenyl)ethanol

This reactivity allows for the introduction of two functional groups—a hydroxyl group at C1 and the nucleophile at C2—in a single transformation, providing a rapid increase in molecular complexity from a simple starting material.

Chiral Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds is a central goal of modern organic chemistry. This compound possesses a stereocenter, making it a valuable chiral building block, provided it can be obtained in an enantiopure form.

The most direct route to enantiopure this compound is the asymmetric epoxidation of its corresponding alkene, 4-propoxystyrene. Several powerful methods exist for this transformation.

Catalytic Asymmetric Epoxidation: Metal-based chiral catalysts are highly effective for the enantioselective epoxidation of unfunctionalized alkenes like styrenes. Jacobsen-Katsuki epoxidation, which uses a chiral manganese-salen complex, and systems based on chiral ruthenium porphyrin catalysts are well-established methods that can provide high enantiomeric excess (ee). nih.govpolyu.edu.hkscielo.org.co For substituted styrenes, these catalysts have demonstrated the ability to produce epoxides with ee values often in the 50-80% range or higher. nih.govpolyu.edu.hk

Biocatalytic Epoxidation: Enzymatic systems offer an environmentally benign and highly selective alternative. Styrene monooxygenases (SMOs) are enzymes that can catalyze the asymmetric epoxidation of styrene and its derivatives with excellent enantioselectivity, often yielding the (S)-epoxide with >99% ee. nih.govscispace.com Whole-cell biocatalysis using recombinant E. coli expressing an SMO is a practical approach for producing enantiopure chiral epoxides. nih.gov

MethodCatalyst / EnzymeTypical OxidantKey Features
Jacobsen-Katsuki Epoxidation Chiral Mn(III)-salen complexNaOCl, m-CPBAEffective for cis-disubstituted and trisubstituted alkenes.
Ru-Porphyrin Catalysis Chiral Dichlororuthenium(IV) porphyrin2,6-Dichloropyridine N-oxideHigh turnover numbers and good enantioselectivity for styrenes. nih.govpolyu.edu.hk
Biocatalysis Styrene Monooxygenase (SMO)O₂ (molecular oxygen)High enantioselectivity (>99% ee for (S)-epoxide), mild conditions. nih.govscispace.com

Information regarding this compound in Advanced Organic Synthesis is Not Available in Publicly Accessible Literature

Following a comprehensive search of scientific databases, peer-reviewed journals, and patent literature, detailed information regarding the specific applications of the chemical compound This compound in advanced organic synthesis is not available. Specifically, research findings concerning its use in stereospecific ring-opening reactions for the generation of chiral building blocks and its development into novel synthetic reagents and intermediates could not be located.

The requested article, structured around the specific outline provided, cannot be generated due to the absence of published research on this particular compound within the specified contexts. General principles of epoxide chemistry, including their role in forming chiral synthons and as precursors for various intermediates, are well-established. However, applying these general concepts to this compound without specific literature evidence would not meet the required standards of scientific accuracy and would constitute speculation.

Searches for derivatization strategies, stereospecific reactions, and synthetic utility were conducted for the named compound. These searches did not yield any specific data, reaction protocols, or research findings that would allow for a thorough and scientifically accurate discussion as per the requested outline.

Therefore, the content for the following sections could not be developed:

Development of Novel Synthetic Reagents and Intermediates

While the field of organic synthesis extensively utilizes oxiranes as versatile intermediates, the specific synthetic utility of this compound appears to be an area that is not documented in the accessible scientific literature.

Polymerization Chemistry and Material Science Applications

Ring-Opening Polymerization (ROP) of 2-(4-Propoxyphenyl)oxirane

Ring-opening polymerization (ROP) is a primary method for synthesizing polymers from cyclic monomers like this compound. mdpi.com The driving force behind the ROP of oxiranes is the significant ring strain of the three-membered ring, which is approximately 116 kJ mol⁻¹. mdpi.comresearchgate.net This process can be initiated through cationic, anionic, or coordinative mechanisms, each influencing the resulting polymer's properties. mdpi.com

Cationic Ring-Opening Polymerization (CROP) Mechanisms and Kinetics

Cationic ring-opening polymerization (CROP) of epoxides is a well-established method for producing polyethers. researchgate.net The polymerization is typically initiated by electrophiles, such as Brønsted acids or Lewis acids, which activate the monomer for nucleophilic attack. mdpi.comresearchgate.net The kinetics of CROP can be complex, often following pseudo-first-order reaction rates, with the rate of polymerization being dependent on the initiator used. beilstein-journals.org

For substituted oxiranes, the mechanism can proceed through either an SN1 or SN2 pathway, influencing the regiochemistry of the resulting polymer. researchgate.net In the case of this compound, the bulky substituent would likely favor an SN2-type mechanism, where the nucleophilic attack occurs at the less sterically hindered carbon of the oxirane ring. The kinetics of CROP are also influenced by factors such as temperature and monomer concentration. beilstein-journals.org

Anionic Ring-Opening Polymerization (AROP) Mechanisms and Kinetics

Anionic ring-opening polymerization (AROP) of epoxides is another crucial method for synthesizing polyethers, often leading to polymers with well-controlled molecular weights and narrow polydispersity. nih.govcsic.es The polymerization is initiated by nucleophiles, such as alkoxides or organometallic compounds. mdpi.com The propagation step involves the nucleophilic attack of the growing alkoxide chain end on another monomer molecule. mdpi.com

The kinetics of AROP can be influenced by the nature of the initiator and the reaction conditions. For some functional epoxide monomers, it has been observed that bulky monomers can exhibit faster conversion rates in solid-state AROP compared to solution polymerization. nih.gov This suggests that the physical state of the monomer can be a critical parameter in determining the polymerization reactivity.

The general mechanism for AROP of monosubstituted epoxides involves a bimolecular initiation to form an alkoxide, followed by propagation via the alkoxide and a termination step. csic.es The regioselectivity of the ring-opening is typically at the less substituted carbon atom due to steric hindrance.

Coordinative/Organometallic-Catalyzed Ring-Opening Polymerization

Coordinative or organometallic-catalyzed ROP offers a high degree of control over the polymerization process, including stereoselectivity and molecular weight distribution. wiley-vch.de These catalysts, often based on metals like aluminum, zinc, or lanthanides, can operate through a "coordination-insertion" mechanism. iaamonline.orgnih.gov In this mechanism, the monomer coordinates to the metal center before being inserted into the metal-initiator bond. iaamonline.org

The choice of the metal center and the ligand scaffold of the catalyst can significantly impact the catalytic activity and selectivity. tennessee.edu For instance, heterometallic catalysts, which contain two different metal centers, have shown enhanced activity in ROP due to cooperative effects between the metals. nih.gov The Lewis acidity of the metal center plays a crucial role in activating the epoxide monomer for ring-opening. nih.gov

Copolymerization Strategies

Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the resulting polymers for specific applications.

Copolymerization with Carbon Dioxide (CO2) or Carbonyl Sulfide (B99878) (COS)

The copolymerization of epoxides with carbon dioxide (CO₂) is a promising route for the synthesis of aliphatic polycarbonates, which are biodegradable polymers. nih.govmdpi.comsciopen.com This reaction adds value to CO₂, a greenhouse gas, by incorporating it into the polymer backbone. nih.gov The selection of a suitable catalyst is critical for controlling the polymer's composition and properties. nih.gov Various catalyst systems, including homogeneous and heterogeneous catalysts, have been developed for this purpose. nih.gov For example, binary Schiff base cobalt systems have been successfully used to catalyze the copolymerization of epoxides and CO₂. mdpi.com

Similarly, carbonyl sulfide (COS), another atmospheric pollutant, can be copolymerized with epoxides to produce sulfur-containing polymers like poly(monothiocarbonate)s. amazonaws.comrsc.orgzju.edu.cn This process can be catalyzed by various systems, including organocatalysts and metal complexes. amazonaws.comrsc.orgzju.edu.cnresearchgate.net For instance, the combination of a (Salen)CrCl complex with [PPN]Cl has been shown to be an effective binary catalyst system for the copolymerization of propylene (B89431) oxide and COS. amazonaws.com The resulting polymers often exhibit a high degree of alternation and controlled molecular weights. rsc.orgzju.edu.cn

Table 1: Catalyst Systems for Copolymerization of Epoxides with CO₂ and COS

Epoxide Comonomer Catalyst System Resulting Polymer Reference
Propylene Oxide CO₂ Binary Schiff base cobalt system Poly(propylene carbonate) mdpi.com
Propylene Oxide COS (Salen)CrCl / [PPN]Cl Poly(propylene monothiocarbonate) amazonaws.com
Propylene Oxide COS Triethyl borane (B79455) / Tertiary amines Poly(propylene monothiocarbonate) rsc.org

Copolymerization with other Cyclic Ethers or Monomers

This compound can be copolymerized with other cyclic ethers or monomers to create copolymers with a wide range of properties. The incorporation of different monomers allows for the tuning of properties such as the glass transition temperature (Tg) and hydrophilicity. mdpi.com

For example, terpolymerization of an epoxide with two other different epoxides and CO₂ can produce polycarbonates with adjustable Tg and surface hydrophobicity. mdpi.com Copolymerization with other cyclic ethers, such as tetrahydrofuran (B95107), can lead to poly(ester-alt-ethers) with unique sequence structures. nih.gov The choice of catalyst is crucial in controlling the sequence distribution of the comonomers in the polymer chain. researchgate.net

Furthermore, copolymerization with cyclic esters like ε-caprolactone can yield poly(ether-ester)s. researchgate.net The properties of these copolymers, such as flexibility, can be tailored by controlling the sequence structure, which can range from blocky to gradient. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Carbon Dioxide
Carbonyl Sulfide
2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane
Propylene Oxide
(Salen)CrCl
[PPN]Cl
Tetrahydrofuran

Formation of Epoxy Resins and Related Polymeric Networks

The primary application of oxirane-containing compounds like this compound is in the synthesis of epoxy resins. These resins are prepolymers that, upon reaction with a suitable curing agent, transform into a durable, cross-linked thermoset plastic. wikipedia.org The presence of the oxirane group is central to this transformation. researchgate.net

Role of Oxirane in Cross-linking and Curing Processes

The cornerstone of epoxy chemistry is the curing process, which converts low-molecular-weight liquid resins or soft solids into an infusible, three-dimensional network. wikipedia.org This transformation is driven by the high reactivity of the strained, three-membered oxirane ring. acs.org The curing process involves the ring-opening of the epoxide group through a reaction with a hardener or curing agent. researchgate.net

The reaction mechanism typically involves nucleophilic attack on one of the carbon atoms of the oxirane ring, leading to the formation of a new covalent bond and the opening of the ring to form a hydroxyl group. Common curing agents include compounds with active hydrogen atoms, such as primary and secondary amines, phenols, and carboxylic acids. acs.org For instance, in a reaction with a primary amine, the amine's nitrogen atom attacks the epoxide ring, which subsequently opens. The resulting secondary amine can then react with another epoxide group, creating a cross-link that connects different polymer chains. researchgate.netresearchgate.net

This process of forming covalent bonds between polymer chains is known as cross-linking. ebeammachine.com The extent of cross-linking, or cross-link density, is a critical parameter that dictates the final properties of the thermoset material, including its mechanical strength, thermal stability, and chemical resistance. researchgate.netspecialchem.com In the context of this compound, the oxirane group serves as the primary reactive site for these cross-linking reactions, enabling the formation of a rigid polymer network. The propoxyphenyl group remains as a pendant group on the polymer backbone, influencing properties such as solubility, hydrophobicity, and interactions with other materials.

Curing Agent TypeReactive GroupResulting LinkageNetwork Characteristics
Primary Amines-NH₂Secondary Amine & HydroxylHigh cross-link density, good thermal and chemical resistance. researchgate.net
Secondary Amines>NHTertiary Amine & HydroxylLower cross-link density compared to primary amines.
Anhydrides-(C=O)O(C=O)-Ester LinkageExcellent thermal stability and electrical properties.
Phenols-OHEther LinkageGood chemical resistance. acs.org

Design of Functionalized Polyethers and Polyols

Beyond traditional epoxy thermosets, this compound can be utilized as a monomer for the synthesis of functionalized linear or branched polymers like polyethers and polyols. This is typically achieved through ring-opening polymerization. wikipedia.org In cationic ring-opening polymerization, for example, an initiator generates a cationic species that attacks the oxygen atom of the oxirane ring, initiating a chain-growth process where subsequent monomer units are added to form a polyether chain. researchgate.net

The use of this compound as a monomer or comonomer in such polymerizations allows for the precise introduction of the 4-propoxyphenyl functional group along the polyether backbone. rsc.org This functionality can be leveraged to tailor the polymer's properties. For example, the aromatic and propoxy groups can enhance thermal stability or modify the polymer's solubility and compatibility with other substances.

Similarly, this monomer can be used to synthesize polyols. Polyols are polymers or oligomers terminated with multiple hydroxyl (-OH) groups and are key precursors for producing polyurethanes. researchgate.netgoogle.com The synthesis can involve the ring-opening of the epoxide with a diol or other hydroxyl-containing initiator, followed by controlled polymerization. atlantis-press.com The resulting polyol, featuring pendant propoxyphenyl groups, could then be reacted with isocyanates to form specialized polyurethanes with unique properties derived from this specific functionalization. google.comresearchgate.net

Advanced Material Architectures and Structural Properties of Resulting Polymers

The polymers derived from this compound can be formulated into a variety of advanced materials, from high-strength thermosets to specialized adhesives and coatings. The final architecture and properties are a direct result of the cross-linked network formed during polymerization and the influence of the propoxyphenyl side group.

Thermosetting Polymers and Bio-composites

Polymers formed from the curing of this compound are classified as thermosetting polymers. wikipedia.org Once cured, the extensive cross-linking between polymer chains creates a rigid, three-dimensional structure that is infusible and insoluble. wikipedia.org This network structure imparts high mechanical strength, dimensional stability, and resistance to heat and chemical attack, making these materials suitable for structural applications. wikipedia.org

A growing area of material science is the development of bio-composites, which are materials formed by combining a polymer matrix with a natural, biodegradable filler. nih.gov These fillers can include natural fibers like sisal, flax, or jute, or bio-based materials derived from sources like palm oil or starch. core.ac.ukresearchgate.net The objective is to create materials that are more environmentally sustainable while possessing desirable mechanical properties. ijmerr.com

PropertyInfluence of Cross-linked Epoxy MatrixInfluence of Propoxyphenyl GroupPotential Application
Mechanical Strength High due to rigid 3D network. ebeammachine.comMay slightly reduce rigidity but can improve toughness.Structural components, automotive parts.
Thermal Stability Excellent due to strong covalent cross-links. specialchem.comAromatic ring enhances thermal stability.High-temperature electronics, aerospace components. wikipedia.org
Chemical Resistance High resistance to solvents and corrosion. lookchem.comHydrophobic nature may enhance water resistance.Protective linings, chemical storage tanks.
Adhesion to Fillers Good adhesion to polar surfaces via hydroxyl groups.May improve compatibility with non-polar or organic fillers.Fiber-reinforced bio-composites. nih.gov

Adhesives and Coatings Chemistry

Epoxy-based systems are widely used as high-performance adhesives and protective coatings due to their exceptional adhesion, durability, and chemical resistance. researchgate.netlookchem.com The curing process, which transforms the liquid resin into a solid, cross-linked polymer, allows the material to form strong adhesive bonds with a wide variety of substrates, including metals, ceramics, and composites. alfa-chemistry.com

Polymers derived from this compound are well-suited for these applications. As a component in an adhesive formulation, the oxirane group facilitates the curing reaction that creates a strong, permanent bond. lookchem.com The propoxyphenyl side chain can modify the surface properties of the cured adhesive, potentially enhancing its adhesion to specific substrates or improving its resistance to environmental factors like moisture.

In coatings, the dense cross-linked network provides a durable and protective barrier against corrosion, abrasion, and chemical attack. lookchem.comalfa-chemistry.com The inclusion of the 4-propoxyphenyl group in the polymer structure can be used to control the surface energy and wettability of the coating. This could be advantageous in creating hydrophobic (water-repellent) or specialized low-friction surfaces. The inherent thermal and chemical stability of the epoxy backbone ensures the long-term performance of these coatings in demanding industrial and consumer applications. radtech2020.com

Theoretical and Computational Chemistry of 2 4 Propoxyphenyl Oxirane

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in determining the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic distributions, and reaction pathways with high accuracy.

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface. DFT methods, particularly using functionals like B3LYP, are standard for this purpose.

For 2-(4-Propoxyphenyl)oxirane, the geometry is defined by the bond lengths, bond angles, and dihedral angles of its constituent parts: the oxirane ring, the propoxy group, and the central phenyl ring. The oxirane ring is a strained three-membered ring, leading to C-C-O and C-O-C bond angles of approximately 60°. The ether linkage (phenyl-O-CH2) and the propoxy chain introduce significant conformational flexibility.

Table 1: Representative Calculated Geometric Parameters for Structural Moieties Related to this compound Note: These are typical values derived from DFT calculations on analogous molecules, as specific data for the target compound is not available.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)
Oxirane C-C1.47
Oxirane C-O1.44
Phenyl C-C1.39 - 1.40
Phenyl C-O (ether)1.37
Ether O-CH₂1.43
**Bond Angle (°) **
Oxirane C-O-C~61
Phenyl C-O-C (ether)~119
O-CH₂-CH (oxirane)~110
Dihedral Angle (°)
C-C-O-C (ether)Varies with conformation

The electronic structure of a molecule governs its reactivity. Key aspects include the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

HOMO-LUMO Energetics: The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital most likely to accept an electron (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the HOMO is expected to have significant contributions from the electron-rich phenyl ring and the oxygen atoms of the ether and oxirane moieties. The LUMO is likely distributed over the oxirane ring, which can accept electrons during nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface: The MEP is a visual representation of the charge distribution on a molecule's surface. It maps regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For molecules similar to this compound, MEP calculations show that negative potential is concentrated around the oxygen atoms and the π-system of the aromatic ring. researchgate.net These are the primary sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms, particularly those on the oxirane ring, exhibit a positive potential, making the adjacent carbon atoms susceptible to nucleophilic attack.

Table 2: Typical Frontier Orbital Energies from DFT Calculations on Analogous Aromatic Epoxides

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Phenyl Glycidyl Ether (analog)-6.4-0.55.9
2-Phenyloxirane (analog)-6.7-0.36.4

Computational chemistry is exceptionally useful for mapping the energy profile of a chemical reaction, identifying intermediates, and characterizing the structure of high-energy transition states (TS). The primary reaction of interest for this compound is the nucleophilic ring-opening of the strained epoxide. mdpi.comjsynthchem.comnih.gov This reaction can be catalyzed by either acid or base, and computational studies on model epoxides reveal distinct mechanisms and regioselectivity. acs.orgresearchgate.netresearchgate.net

Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile (e.g., an alkoxide or amine) attacks one of the epoxide carbons in an SN2 mechanism. ic.ac.uk DFT calculations show that this attack preferentially occurs at the less sterically hindered carbon atom. For this compound, this would be the terminal -CH₂ carbon of the oxirane ring. The transition state involves the simultaneous formation of the nucleophile-carbon bond and the breaking of the carbon-oxygen bond. researchgate.net

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group. pressbooks.pub The nucleophile then attacks. The nature of this transition state is a hybrid between SN1 and SN2. pressbooks.pub DFT studies indicate that for epoxides with phenyl substituents, significant positive charge builds up on the benzylic carbon in the transition state. The electron-donating nature of the 4-propoxyphenyl group would further stabilize this partial carbocation. Consequently, nucleophilic attack occurs preferentially at this more substituted carbon atom. acs.orgresearchgate.net The activation barrier for the acid-catalyzed reaction is generally lower than for the base-catalyzed pathway. acs.org

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nasa.govutk.eduutk.edu MD simulations provide a detailed view of conformational dynamics and intermolecular forces in condensed phases (liquids or solids).

The flexibility of this compound arises from rotations around several single bonds. The key degrees of freedom are the dihedral angles associated with the propoxy group and the ether linkage connecting the phenyl ring to the oxirane moiety. MD simulations can explore the potential energy landscape associated with these rotations to identify the most stable conformers and the energy barriers for interconversion.

Simulations of related molecules like aryl alkyl ethers and poly(glycidyl phenyl ether) show that rotation around the Ar-O bond is a key dynamic process. nih.govrsc.org The conformation of the propoxy chain will likely favor an extended, anti-periplanar arrangement to minimize steric hindrance. The relative orientation of the bulky 4-propoxyphenyl group with respect to the oxirane ring is crucial in determining molecular packing and how the molecule presents itself for intermolecular interactions or reactions.

In a liquid or solid state, the properties of this compound are governed by how the molecules interact with each other and with any surrounding solvent. MD simulations can model these interactions explicitly. nih.govnih.gov The primary non-covalent forces at play are:

Van der Waals Interactions: These are ubiquitous forces arising from temporary fluctuations in electron density and are the main contributors to the bulk properties of the material.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, an interaction that is important for the organization of aromatic molecules in the condensed phase. acs.org

Hydrogen Bonding: While this compound cannot donate hydrogen bonds, the two oxygen atoms are effective hydrogen bond acceptors. In the presence of protic solvents (like water or alcohols) or other donor molecules, strong hydrogen bonds will form with the ether and epoxide oxygens. acs.org

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the electronegative oxygen atoms, leading to electrostatic interactions that influence molecular orientation in the liquid state.

MD simulations of epoxy resins and related polymers show how these interactions collectively determine macroscopic properties such as density, glass transition temperature, and mechanical strength. mdpi.comaip.org For this compound, these simulations would reveal how the molecules pack and arrange themselves, providing a link between its single-molecule structure and its bulk material properties.

Spectroscopic Property Prediction and Correlation with Experimental Data

The theoretical prediction of spectroscopic data is a powerful tool in chemical analysis, often used to complement and interpret experimental findings. However, for this compound, the foundational data for such a comparative analysis is absent from the scientific record.

Vibrational Spectroscopy (IR) Simulations

Computational methods, such as Density Functional Theory (DFT), are commonly employed to simulate the infrared (IR) spectrum of a molecule. These simulations predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. A comparison of a simulated spectrum with an experimentally obtained spectrum can confirm the molecular structure and provide insights into its vibrational modes. No published studies detailing such simulations or experimental IR spectra specifically for this compound could be located.

UV-Vis Absorption Spectrum Calculations

Time-dependent DFT (TD-DFT) is a common approach to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. These calculations can predict the wavelength of maximum absorption (λmax) and provide information about the nature of the electronic excitations. As with other spectroscopic data, no specific computational or experimental UV-Vis studies for this compound have been found.

Solid-State and Crystallographic Analysis

The arrangement of molecules in the solid state is fundamental to understanding a compound's physical properties. X-ray crystallography and related computational analyses provide the definitive data in this area.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. It is derived from the electron distribution of a molecule and provides a graphical representation of close contacts between neighboring molecules, highlighting interactions such as hydrogen bonds and van der Waals forces. As this analysis is contingent on the availability of crystal structure data, no such study could be performed or found for this compound.

Advanced Analytical Method Development for Oxirane Compounds

Chromatographic Techniques for Separation and Characterization

Chromatographic methods are indispensable for the separation of 2-(4-Propoxyphenyl)oxirane from complex matrices, including reaction mixtures and final product formulations. These techniques provide the foundation for both qualitative identification and quantitative assessment.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. diva-portal.org The high separation efficiency of gas chromatography combined with the sensitive and specific detection capabilities of mass spectrometry allows for the unambiguous identification and quantification of the target analyte.

In a typical GC-MS analysis of this compound, the sample is injected into a heated inlet, where it is vaporized and transferred onto a capillary column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase of the column and the carrier gas (mobile phase). The retention time of this compound is a characteristic parameter under a given set of chromatographic conditions.

Upon elution from the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and characteristic fragment ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint for this compound. The fragmentation pattern can be predicted based on the structure of the molecule, with common fragmentation pathways for aromatic epoxides involving cleavage of the oxirane ring and fragmentation of the ether side chain.

Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Inlet Temperature 250 °C
Oven Program 100 °C (1 min hold), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 40-400 m/z
Expected Retention Time ~12.5 min
Expected Molecular Ion (M+) m/z 178
Major Expected Fragment Ions m/z 149, 134, 121, 107, 91, 77

For non-volatile derivatives of this compound or for analyses where thermal degradation is a concern, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. nih.govresearchgate.netnih.gov This technique is particularly useful for monitoring reactions where the oxirane ring is opened to form higher molecular weight, less volatile products.

Often, derivatization is employed to enhance the ionization efficiency and chromatographic retention of the analytes. nih.govresearchgate.net For instance, the oxirane ring can be opened with a nucleophile to introduce a charged or easily ionizable group. A common derivatization strategy involves the reaction with N,N-diethyldithiocarbamate, which can be readily detected. researchgate.net

The separation in LC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase chromatography, with a nonpolar stationary phase and a polar mobile phase, is commonly used for aromatic compounds. The eluent from the LC column is introduced into the mass spectrometer, typically using an atmospheric pressure ionization (API) source such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Table 2: Hypothetical LC-MS Parameters for a Thiol-Derivative of this compound

ParameterValue
LC Column C18, 150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 0.8 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Scan Mode Multiple Reaction Monitoring (MRM) for quantitative analysis
Expected m/z of [M+H]+ Dependent on the specific derivative formed

High-performance liquid chromatography (HPLC) with UV detection is a robust and widely used technique for determining the purity of this compound and for monitoring the progress of its synthesis. moravek.comgoogle.com The presence of the aromatic ring in the molecule allows for sensitive detection using a UV-Vis detector.

For purity analysis, a gradient elution method is typically developed to separate the main compound from any impurities, starting materials, or by-products. The peak area of this compound relative to the total peak area of all components provides a measure of its purity.

In reaction monitoring, samples are taken from the reaction mixture at different time points and analyzed by HPLC. acs.orgnih.govnih.govresearchgate.net The decrease in the peak area of the starting materials and the increase in the peak area of the product, this compound, can be used to determine the reaction kinetics and endpoint. mdpi.com

Table 3: Typical HPLC Parameters for Purity Analysis of this compound

ParameterValue
HPLC Column C18, 250 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound, complementing the data obtained from chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. slideshare.net For this compound, ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms within the molecule. researchgate.netweebly.com For instance, COSY can identify protons that are coupled to each other, while HSQC and HMBC can correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This allows for the unambiguous assignment of all NMR signals and confirmation of the molecular structure.

Solid-state NMR (ssNMR) can be utilized to study the structure and dynamics of this compound in its solid, crystalline form. acs.orgresearchgate.netnih.govnih.govemory.edu This technique provides information on molecular packing, conformation, and intermolecular interactions that are not accessible in solution-state NMR.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Oxirane CH ~3.8~52.0
Oxirane CH₂ ~2.8 (dd), ~3.1 (dd)~47.0
Aromatic CH (ortho to O-propyl) ~6.9 (d)~114.5
Aromatic CH (meta to O-propyl) ~7.2 (d)~128.0
Aromatic C (ipso to O-propyl) -~158.0
Aromatic C (ipso to oxirane) -~130.0
Propoxy O-CH₂ ~3.9 (t)~69.5
Propoxy CH₂ ~1.8 (m)~22.5
Propoxy CH₃ ~1.0 (t)~10.5

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for the identification of functional groups within a molecule. tandfonline.comlibretexts.orgspectroscopyonline.comspectra-analysis.comspectroscopyonline.com For this compound, these methods can confirm the presence of the oxirane ring, the aromatic ring, and the ether linkage.

The oxirane ring exhibits characteristic vibrational modes, including the symmetric and asymmetric C-O-C stretching vibrations. spectroscopyonline.com The aromatic ring gives rise to C-H stretching and out-of-plane bending vibrations, the positions of which are indicative of the substitution pattern. spectroscopyonline.com The ether linkage is characterized by a strong C-O-C stretching band.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. This often results in different vibrational modes being active in each technique, providing a more complete picture of the molecular vibrations.

Table 5: Characteristic IR and Raman Vibrational Frequencies (in cm⁻¹) for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Oxirane Ring Asymmetric C-O-C Stretch950-810 (Strong)Weak
Symmetric C-O-C Stretch880-750 (Strong)Moderate
Ring Breathing1280-1230 (Moderate)Strong
Aromatic Ring C-H Stretch3100-3000 (Weak)Moderate
C=C Stretch1600-1450 (Moderate)Strong
C-H Out-of-Plane Bend860-800 (Strong, indicative of 1,4-disubstitution)Weak
Ether Linkage Asymmetric C-O-C Stretch1260-1200 (Strong)Moderate
Alkyl C-H C-H Stretch2960-2850 (Moderate)Moderate

UV-Visible Spectrophotometry for Derivatized Compounds

Direct quantification of this compound by UV-Visible spectrophotometry is often challenging. This is because the native molecule may lack a sufficiently strong chromophore that absorbs light in the UV-Visible region, or its absorption may overlap with other components in a complex sample matrix. To overcome these limitations, chemical derivatization is a widely employed strategy to enhance the detectability of oxirane compounds. slideshare.net

The core principle of this technique involves reacting the epoxide functional group of this compound with a specific derivatizing agent. This reaction transforms the non-absorbing or weakly absorbing analyte into a new compound (a derivative) with a high molar absorptivity at a specific wavelength. slideshare.net

A common approach for the derivatization of epoxides is through nucleophilic ring-opening reactions. For instance, reagents containing nucleophilic groups can attack one of the carbon atoms of the oxirane ring, leading to the formation of a stable adduct that possesses a chromophore. An example of such a derivatization reaction is the use of N,N-diethyldithiocarbamate (DTC). In a typical procedure, the epoxide is reacted with an excess of DTC at a controlled temperature and pH. The resulting dithiocarbamate (B8719985) ester is a stable derivative that exhibits strong UV absorbance, allowing for sensitive detection. nih.govresearchgate.net

The selection of the derivatizing agent is crucial and depends on the reactivity of the oxirane and the desired spectrophotometric properties of the derivative. The reaction conditions, including solvent, temperature, and reaction time, must be optimized to ensure complete and reproducible derivatization.

Table 1: Example of a Derivatization-Based UV-Visible Spectrophotometric Method for Epoxides

ParameterValue/Condition
Analyte Class Epoxides
Derivatizing Agent N,N-diethyldithiocarbamate (DTC)
Reaction Conditions 60°C for 20 minutes at neutral pH
Detection Wavelength 278 nm
Linear Range 0.25 to 50 µM
Detection Limit As low as 5 pmol

This table is illustrative and based on a method developed for the general determination of epoxides. nih.govresearchgate.net

Hyphenated Techniques for Comprehensive Analysis

For a more comprehensive and selective analysis of this compound, especially in complex matrices, hyphenated analytical techniques are indispensable. These techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given its likely volatility, this compound should be amenable to GC analysis. In GC-MS, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. researchgate.netresearchgate.net This mass spectrum serves as a "molecular fingerprint," allowing for confident identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For compounds that are less volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. rsc.org LC separates components in a liquid phase, which is more suitable for a wider range of organic molecules. The separated analytes are then introduced into the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by subjecting a specific parent ion to fragmentation, and then detecting a characteristic fragment ion. nih.gov This technique is particularly useful for analyzing trace levels of compounds in complex biological or environmental samples.

Table 2: Overview of Hyphenated Techniques for Oxirane Analysis

TechniquePrincipleApplicability to this compoundAdvantages
GC-MS Separation of volatile compounds followed by mass-based detection.High, assuming sufficient volatility and thermal stability.High resolution, excellent for identification through spectral libraries.
LC-MS/MS Separation in a liquid phase followed by tandem mass spectrometry.High, suitable for a wide range of polarities and thermal stabilities.High sensitivity and selectivity, ideal for trace analysis in complex matrices.

Method Validation and Performance Evaluation in Complex Matrices

The validation of an analytical method is crucial to ensure its reliability for a specific application. gavinpublishers.comdemarcheiso17025.com For the determination of this compound in complex matrices such as environmental samples or biological fluids, a thorough validation process is required. The key performance parameters that need to be evaluated include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. gavinpublishers.com

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation process involves a series of experiments designed to assess each of these parameters. demarcheiso17025.com For example, to evaluate the matrix effect in LC-MS/MS, the response of the analyte in a pure solvent is compared to its response in a sample extract.

Table 3: Key Parameters for Analytical Method Validation

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity (r²) Correlation coefficient of the calibration curve.> 0.99
Accuracy (% Recovery) Recovery of analyte from a spiked matrix.80-120%
Precision (% RSD) Relative standard deviation of replicate measurements.< 15%
LOD Lowest detectable concentration.Signal-to-Noise ratio of 3:1
LOQ Lowest quantifiable concentration.Signal-to-Noise ratio of 10:1

Acceptance criteria can vary depending on the regulatory guidelines and the specific application. uva.es

Future Research Directions and Unexplored Potential of 2 4 Propoxyphenyl Oxirane

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of 2-(4-Propoxyphenyl)oxirane are pivotal for its application. Future research should focus on developing more efficient, selective, and sustainable catalytic systems. While traditional epoxidation methods exist, advancements in catalysis offer new avenues. mdpi.com

Key research objectives include:

Heterogeneous Catalysis: Moving from homogeneous catalysts, which can be difficult to separate from reaction products, to reusable heterogeneous catalysts is a major goal. mdpi.com Materials like niobium silicates and various solid acid catalysts could be screened for the epoxidation of the precursor, 4-propoxystyrene. mdpi.com

Biocatalysis: Enzymatic methods are gaining popularity as they are considered green and can offer high selectivity, often suppressing undesirable ring-opening side reactions. mdpi.com Lipases and other enzymes could be explored for the epoxidation step.

Catalyst Selectivity: For transformations of the oxirane ring, developing catalysts that can regioselectively control the ring-opening is crucial. For instance, in reactions with nucleophiles, catalysts can direct the attack to a specific carbon atom of the oxirane ring, leading to different constitutional isomers. Lewis acids and bases are known to catalyze the cycloaddition of epoxides, and novel catalysts could offer greater control over these reactions. mdpi.com

Catalyst TypePotential ApplicationAnticipated Advantages
Titanium SilicatesSynthesis (Epoxidation)High activity and selectivity in epoxidation of unsaturated compounds. mdpi.com
PolyoxometalatesSynthesis (Epoxidation)Tunable acidity and redox properties for efficient catalysis. mdpi.com
Enzymes (e.g., Lipases)Synthesis (Epoxidation)High selectivity, mild reaction conditions, environmentally friendly ("green") method. mdpi.com
Chiral Lewis AcidsTransformation (Ring-Opening)Enantioselective synthesis of chiral derivatives.

Exploration of Bio-Inspired Synthetic Routes

Nature utilizes complex enzymatic machinery to synthesize intricate molecules containing epoxide rings from simple precursors. nih.gov Bio-inspired synthetic strategies seek to mimic these processes to achieve high efficiency and selectivity.

Future research in this area could involve:

Biomimetic Cascades: Designing laboratory syntheses that mimic biosynthetic pathways, such as those initiated by cyclase enzymes which convert acyclic precursors into polycyclic molecules. nih.gov For this compound, this could involve a multi-step, one-pot reaction sequence inspired by enzymatic processes to build the molecule from simpler starting materials.

Whole-Cell Biotransformation: Utilizing genetically engineered microorganisms to perform the epoxidation of 4-propoxystyrene. This approach can be highly efficient and avoids the need for purified enzymes.

Integration into Advanced Functional Materials Beyond Traditional Polymers

While oxiranes are common precursors for epoxy resins and polymers, the unique propoxyphenyl group in this compound suggests its potential for more advanced applications. The discovery and development of advanced functional materials are central to providing solutions in fields like electronics, energy, and healthcare. ox.ac.uk

Potential avenues for exploration include:

Electronic Materials: A related biphenyl-type epoxy compound is used in epoxy molding compounds (EMCs) for microelectronic packaging due to its ability to impart low melting viscosity and good flowability. nih.gov The structure of this compound could be similarly beneficial, potentially leading to its use in coatings, adhesives, and encapsulants for advanced electronic components.

Nanocomposites: Incorporating derivatives of this compound into nanocomposites. The oxirane ring can be opened to covalently bond with functionalized nanoparticles, leading to materials with enhanced mechanical, thermal, or electronic properties.

High Refractive Index Polymers: The aromatic nature of the propoxyphenyl group could contribute to a high refractive index in resulting polymers, making them suitable for optical applications such as lenses, optical films, and coatings.

Theoretical Prediction of Novel Reactivities and Derivatizations

Computational chemistry and theoretical modeling are powerful tools for predicting the behavior of molecules and guiding experimental work. For this compound, theoretical studies can accelerate the discovery of new reactions and derivatives.

Future research should leverage:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of the molecule. acs.org This allows for the prediction of reactivity sites and the calculation of energy barriers for various potential reactions, such as nucleophilic substitution (SN2) and elimination (E2) pathways for ring-opening. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can predict the physical properties of polymers derived from this compound. This can help in designing materials with specific thermal properties, mechanical strength, or dielectric constants.

Frontier Molecular Orbital (FMO) Analysis: FMO theory can help understand and predict the outcomes of cycloaddition reactions involving the oxirane ring, guiding the synthesis of novel heterocyclic compounds. acs.org

Theoretical MethodResearch TargetPotential Outcome
Electronic Structure CalculationsRing-opening reaction mechanisms with various nucleophiles.Prediction of regioselectivity and stereoselectivity; identification of lowest-energy reaction pathways. nih.gov
Activation Strain ModelTransition state analysis of potential reactions.Understanding the role of molecular strain in determining reaction barriers and stability. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of bonding in novel derivatives.Characterization of intramolecular interactions and bond strengths.

Design of Smart Polymeric Materials and Responsive Systems from Oxirane Building Blocks

"Smart" polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. oulu.fiadvancedsciencenews.com The oxirane ring is a versatile functional group that can be used to incorporate responsive moieties into a polymer backbone. klinger-lab.de

Future research could focus on:

Stimuli-Responsive Polymers: Using this compound as a monomer or comonomer in the synthesis of polymers. The propoxyphenyl group can be modified, or the oxirane ring can be opened with functional molecules to introduce groups that are sensitive to specific stimuli.

Shape-Memory Polymers: The cross-linking of polymers derived from this oxirane could lead to materials with shape-memory properties. The cross-links would define the permanent shape, while weaker, reversible interactions could hold a temporary shape.

Self-Healing Materials: The reactive nature of the oxirane ring could be harnessed to create self-healing polymers. For example, microcapsules containing this compound could be embedded in a polymer matrix. When a crack forms, the capsules would rupture, releasing the oxirane to react and repair the damage.

StimulusPotential Functional Group (Post-Ring-Opening)Resulting Polymer Response
pHCarboxylic acids or tertiary aminesChanges in swelling, solubility, or conformation. oulu.fi
TemperaturePoly(N-isopropylacrylamide) (PNIPAAm) graftsReversible phase transition at a specific temperature. patsnap.com
LightAzobenzene or spiropyran unitsPhoto-induced isomerization leading to changes in shape or polarity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Propoxyphenyl)oxirane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via epoxidation of its allyl ether precursor (e.g., 4-propoxycinnamyl alcohol) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane under controlled temperatures (0–5°C). Stoichiometric ratios (1:1.2 for alkene:mCPBA) and reaction time (12–24 hrs) are critical for yield optimization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Similar protocols are used for para-substituted phenyloxiranes (e.g., bromo, chloro derivatives) .
  • Data Consideration : Monitor reaction progress via thin-layer chromatography (TLC) and confirm epoxide formation using FT-IR (disappearance of C=C stretch at ~1650 cm⁻¹) and ¹H NMR (appearance of oxirane protons at δ 3.5–4.5 ppm).

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxirane ring and propoxy substituent. Key signals include oxirane protons (δ 3.8–4.2 ppm, multiplet) and aryl protons (δ 6.8–7.4 ppm).
  • Mass Spectrometry (EI-MS) : Molecular ion peak (m/z ~206) and fragmentation patterns (e.g., loss of propoxy group).
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying epoxide geometry .
    • Validation : Compare spectral data with structurally analogous compounds (e.g., 2-(4-bromophenyl)oxirane ).

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties and reactivity of this compound?

  • Methodology : Use correlation-consistent basis sets (e.g., cc-pVTZ) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites for ring-opening reactions. Basis sets optimized for oxygen atoms (e.g., [5s4p3d2f1g]) improve accuracy in modeling oxirane ring strain .
  • Case Study : For 2-(4-chlorophenyl)oxirane, DFT simulations at the B3LYP/cc-pVTZ level showed a HOMO-LUMO gap of 5.2 eV, correlating with experimental reactivity toward amines .

Q. What mechanistic insights govern the regioselectivity of acid-catalyzed ring-opening reactions in this compound?

  • Methodology :

  • Kinetic Studies : Monitor reaction with nucleophiles (e.g., water, amines) under varying pH and temperature. Use ¹H NMR to track intermediate formation.
  • Computational Modeling : Transition state analysis (e.g., Nudged Elastic Band method) identifies preferential attack at the less hindered oxirane carbon.
    • Example : In 2-(4-nitrophenyl)oxirane, steric effects from the para-substituent direct nucleophilic attack to the meta-positioned carbon .

Q. How do steric and electronic effects of the propoxy group influence the compound’s stability compared to other para-substituted derivatives?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Compare thermal decomposition profiles of 2-(4-propoxy) vs. 2-(4-halophenyl)oxiranes.
  • Hammett Constants : Correlate substituent electronic effects (σ⁺) with reaction rates in ring-opening.
    • Findings : Propoxy’s electron-donating nature (+I effect) reduces oxirane ring strain compared to electron-withdrawing groups (e.g., nitro), enhancing thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.